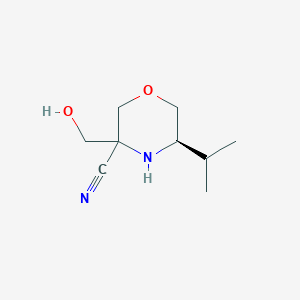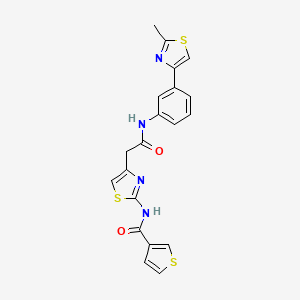![molecular formula C16H13N5O2S B2582511 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034453-28-4](/img/structure/B2582511.png)
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is an intriguing organic compound featuring multiple heterocyclic structures. This compound draws attention due to its unique molecular framework, which incorporates components from pyrroles, oxadiazoles, and benzothiazoles. Such intricate architecture can open a plethora of possibilities for chemical reactivity and application in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide generally involves multi-step organic synthesis techniques. One common approach starts with the formation of the 1,2,4-oxadiazole ring through a cyclization reaction of hydrazides with carboxylic acids or their derivatives.
The next steps include:
Condensation of the oxadiazole intermediate with 1-methyl-1H-pyrrole.
Linking the benzo[d]thiazole moiety via nucleophilic substitution or amide bond formation, utilizing suitable catalysts and solvents under controlled temperature and pH conditions.
Industrial Production Methods
Scaling up to industrial production necessitates robust and efficient methods to ensure purity and yield. Continuous flow chemistry or microwave-assisted synthesis might be employed to enhance reaction rates and scalability. Furthermore, purification steps, such as recrystallization or chromatography, are essential to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions:
Oxidation: : The compound might be susceptible to oxidation at the 1-methyl-1H-pyrrole ring or benzo[d]thiazole moiety.
Reduction: : Reduction reactions could potentially target the oxadiazole ring, leading to ring opening or modifications.
Substitution: : Substitution reactions on the oxadiazole or pyrrole rings can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide can be utilized for oxidation reactions. Reducing agents like lithium aluminum hydride or sodium borohydride could facilitate reduction processes. For substitution reactions, reagents like halides, nitrating agents, or sulfonating agents under specific conditions (acidic, basic, or neutral) are typically employed.
Major Products Formed
The major products from these reactions vary based on the specific reagents and conditions used. For example, oxidation could yield oxidized heterocyclic derivatives, while reduction might produce ring-opened or modified structures. Substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide has numerous applications in scientific research due to its unique structure:
Chemistry: : Used in developing novel organic synthesis methodologies and studying reaction mechanisms.
Medicine: : Investigated for potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials, such as polymers or catalysts, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide depends on its specific application. Generally, its biological activity can be attributed to interactions with molecular targets, such as:
Enzymes: : Inhibition or activation of enzyme activities, impacting metabolic pathways.
Receptors: : Binding to specific cellular receptors, triggering signal transduction pathways.
DNA/RNA: : Intercalating or binding to nucleic acids, affecting genetic expression or replication processes.
Comparison with Similar Compounds
Several compounds share structural similarities with N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide:
1,2,4-Oxadiazole Derivatives: : Known for their antimicrobial and anticancer properties.
Benzo[d]thiazole Compounds: : Studied for their therapeutic potential in treating various diseases.
Pyrrole Containing Molecules: : Widely investigated for their biological activities and synthetic utility.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-21-8-4-6-11(21)14-19-13(23-20-14)9-17-15(22)16-18-10-5-2-3-7-12(10)24-16/h2-8H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTMZWRZEGXCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)




![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2582438.png)
![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)
![2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine](/img/structure/B2582440.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)
![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)

